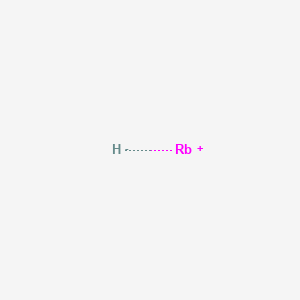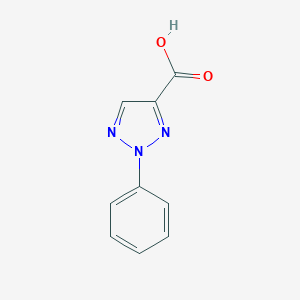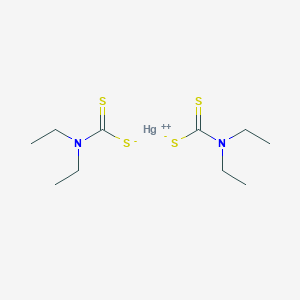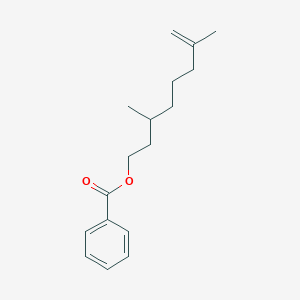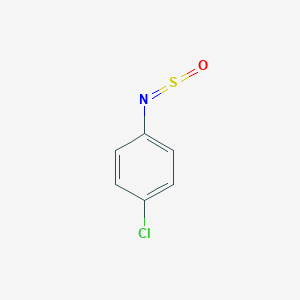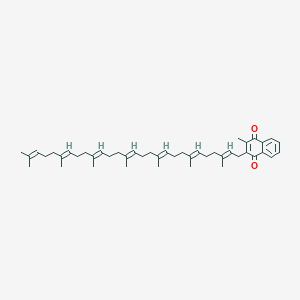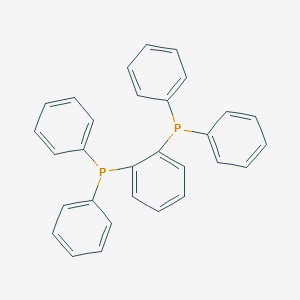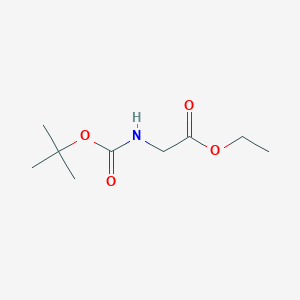
乙基2-((叔丁氧羰基)氨基)乙酸酯
描述
Ethyl 2-((tert-butoxycarbonyl)amino)acetate is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-((tert-butoxycarbonyl)amino)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-((tert-butoxycarbonyl)amino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((tert-butoxycarbonyl)amino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
控制释药系统:Yildirim等人(2016年)在合成pH和氧化还原响应型纳米粒子系统时使用了乙基2-((叔丁氧羰基)氨基)乙酸酯,以增强疏水药物的空间传递(Yildirim et al., 2016)。
有机合成中的相转移催化:Sheng和Yu(2005年)探讨了其在N-烷基化N-Boc-氨基噻吩的相转移催化中的应用,表明其在促进有机合成反应中的作用(Sheng & Yu, 2005)。
聚合物合成:Gao,Sanda和Masuda(2003年)合成了新型氨基酸衍生的乙炔单体,包括乙基2-((叔丁氧羰基)氨基)乙酸酯的衍生物,用于制备具有潜在应用于材料科学的聚合物(Gao, Sanda, & Masuda, 2003)。
氨基酸的不对称合成:Williams等人(2003年)报道了其在N-叔丁氧羰基α-氨基酸的不对称合成中的应用,展示了其在合成复杂有机化合物中的作用(Williams等人,2003年)。
噁二唑衍生物的合成:Shafi,Rajesh和Senthilkumar(2021年)在噻-1,3,4-噁二唑-2-基衍生物的合成中使用了它,表明其在化学合成中的多功能性(Shafi, Rajesh, & Senthilkumar, 2021)。
对立位受阻氨基酸的保护:Khalil,Subasinghe和Johnson(1996年)利用乙基2-((叔丁氧羰基)氨基)乙酸酯对受立体位阻氨基酸进行N-叔丁氧羰基保护,在肽合成中至关重要(Khalil, Subasinghe, & Johnson, 1996)。
Arborols的合成:Newkome等人(1991年)使用乙基2-((叔丁氧羰基)氨基)乙酸酯的衍生物合成了分支单体,为树枝化学领域做出了贡献(Newkome et al., 1991)。
肽合成:Thalluri等人(2013年)描述了其在肽合成中的应用,展示了其在生物有机化学中的实用性(Thalluri et al., 2013)。
对映选择性合成:Magata等人(2017年)使用乙基2-((叔丁氧羰基)氨基)乙酸酯合成了甲基2-[1-[(叔丁氧羰基)氨基]乙基]-4-甲氧噁唑-5-羧酸甲酯,突出了其在制备对映纯化合物中的重要性(Magata et al., 2017)。
作用机制
Target of Action
N-Boc-Glycine Ethyl Ester, also known as Ethyl 2-((tert-butoxycarbonyl)amino)acetate or Ethyl 2-(tert-butoxycarbonylamino)acetate, is primarily used as a protecting group for amino acids and peptides during chemical synthesis . The tert-butoxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Mode of Action
The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The deprotection of the N-Boc group can be achieved using oxalyl chloride . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Biochemical Pathways
The N-Boc group plays a crucial role in the synthesis of peptide nucleic acid monomers, which are used in various synthetic applications . The synthesis involves direct coupling of nucleobase with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate .
Result of Action
The primary result of the action of N-Boc-Glycine Ethyl Ester is the protection of amino groups during the synthesis of complex organic molecules. This protection allows for selective reactions to occur at other functional groups in the molecule without interference from the amino group .
Action Environment
The action of N-Boc-Glycine Ethyl Ester is influenced by environmental factors such as temperature and pH. For instance, the deprotection of the N-Boc group using oxalyl chloride occurs under room temperature conditions . Additionally, the installation of the Boc group occurs under basic conditions .
属性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIBHMMDDXGDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Boc-Glycine ethyl ester used in the synthesis of Ledipasvir?
A1: N-Boc-Glycine ethyl ester plays a vital role in constructing the complex structure of Ledipasvir. Specifically, it reacts with 1,1-dihalo-methyl cyclopropane under alkaline conditions to form a spiro compound. This spiro compound is a key intermediate that undergoes further transformations to ultimately yield the desired chiral intermediate of Ledipasvir [, ].
Q2: What are the advantages of this synthetic route using N-Boc-Glycine ethyl ester?
A2: The research highlights several benefits of employing this specific synthetic pathway [, ]:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
